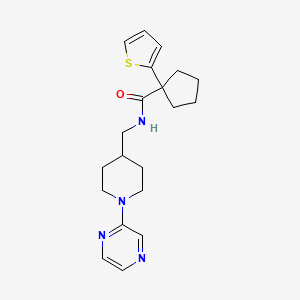

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound featuring a cyclopentanecarboxamide core substituted with a thiophen-2-yl group and a pyrazin-2-yl-piperidinylmethyl moiety. Its molecular formula is C₂₀H₂₅N₅OS, with a molecular weight of 383.51 g/mol.

Properties

IUPAC Name |

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4OS/c25-19(20(7-1-2-8-20)17-4-3-13-26-17)23-14-16-5-11-24(12-6-16)18-15-21-9-10-22-18/h3-4,9-10,13,15-16H,1-2,5-8,11-12,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGZNLHTSOBSOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique combination of a pyrazine ring, a piperidine ring, and a thiophene moiety, which contribute to its diverse pharmacological properties.

The compound's molecular formula is , with a molecular weight of approximately 298.39 g/mol. Its structure includes functional groups that are essential for its biological activity, making it a candidate for further research in drug development.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anticancer, and antiviral properties. The specific biological activity of this compound is still under investigation, but preliminary studies suggest promising outcomes.

Antimicrobial Activity

Studies have shown that derivatives of piperidine-based compounds can exhibit significant antimicrobial activity against resistant strains of fungi, such as Candida auris. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against C. auris, indicating potent antifungal properties .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | MFC (μg/mL) |

|---|---|---|

| N-(phenyl)-2-(piperidin-4-ylmethyl)acetamide | 0.24 - 0.97 | 0.97 - 3.9 |

| This compound | TBD | TBD |

The mechanism by which these compounds exert their biological effects often involves the disruption of cellular processes in pathogenic organisms. For example, studies have indicated that certain piperidine derivatives induce apoptosis and cell cycle arrest in fungal cells, suggesting that this compound may similarly affect cell viability through analogous pathways .

Case Studies

Case Study 1: Antifungal Efficacy

In a recent study focusing on the antifungal properties of piperidine derivatives, several compounds were synthesized and tested against clinical isolates of Candida auris. The results indicated that these compounds not only inhibited fungal growth but also caused significant morphological changes in the fungal cells, leading to cell death through apoptosis .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on similar pyrazine-containing compounds to identify structural features responsible for enhanced biological activity. It was found that modifications to the piperidine and thiophene rings significantly influenced the potency and selectivity of these compounds against various pathogens .

Future Directions

Further research is warranted to explore the full range of biological activities associated with this compound. Key areas for investigation include:

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Elucidating the precise mechanisms by which this compound affects cellular processes.

- Toxicity Assessment : Evaluating the safety profile to identify any potential side effects associated with therapeutic use.

Scientific Research Applications

Medicinal Chemistry

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antibacterial properties against resistant strains, including those producing New Delhi Metallo-beta-lactamase. The presence of the pyrazine and thiophene moieties may enhance binding to bacterial proteins involved in resistance mechanisms.

Drug Development

The compound serves as a valuable building block in the synthesis of novel pharmaceuticals:

- Bioactive Compounds : Its unique combination of functional groups allows for the modification and synthesis of derivatives with enhanced bioactivity. For example, derivatives have shown promise in targeting specific biological pathways associated with cancer and infectious diseases .

Chemical Synthesis

In synthetic chemistry, this compound is utilized as an intermediate in the preparation of more complex molecules:

- Synthesis Routes : Multi-step organic reactions are employed to synthesize derivatives. Common methods include nucleophilic substitution and amidation reactions to form the desired carboxamide structure.

Material Science

The unique properties of this compound make it suitable for developing new materials:

- Conductive Polymers : Research is ongoing into its use as a precursor for polymers with specific electronic or optical properties due to its conjugated system involving thiophene .

Case Study 1: Antibacterial Efficacy

A study explored the antibacterial efficacy of a derivative of this compound against various bacterial strains. The results indicated that the compound exhibited significant activity against resistant strains, suggesting its potential as a lead compound for further development.

Case Study 2: Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of compounds related to this compound revealed that modifications to the piperidine or thiophene rings could enhance bioactivity, providing insights into optimizing therapeutic agents .

Comparison with Similar Compounds

Structural and Pharmacological Overview

The compound shares structural motifs with fentanyl analogs and other piperidine-based therapeutics. Key comparisons are summarized below:

Key Structural Differences and Implications

Pyrazine vs. Phenyl/Phenethyl Groups: The target compound’s pyrazine ring replaces the phenyl or phenethyl groups seen in fentanyl analogs (e.g., thiophene fentanyl ). In beta-hydroxythiofentanyl , a hydroxylated phenethyl group increases polarity, likely reducing blood-brain barrier penetration compared to the target compound’s pyrazine-thiophene system.

Cyclopentane vs. Cyclopropane/Linear Chains :

- The cyclopentane ring in the target compound provides conformational rigidity, which may stabilize receptor binding. In contrast, cyclopropylfentanyl’s cyclopropane ring introduces strain, possibly leading to faster metabolic degradation.

Thiophene vs. Other Heterocycles :

- Thiophene’s sulfur atom contributes to lipophilicity and π-stacking interactions. Both the target compound and thiophene fentanyl leverage this moiety, but the latter’s phenethyl-piperidine linker likely enhances µ-opioid receptor affinity compared to the pyrazine-piperidine system.

Research Findings and Hypotheses

- However, the pyrazine ring may shift binding interactions away from traditional opioid pharmacophores, necessitating experimental validation .

- Toxicity Risks : Analogous to carfentanil , high lipophilicity could pose overdose risks due to rapid central nervous system penetration.

Notes

- Limited direct pharmacological data exist for the target compound; comparisons are extrapolated from structural analogs .

- Synthetic accessibility of the pyrazine-piperidine scaffold may position this compound for further exploration in opioid or non-opioid drug development.

- Regulatory considerations: Structural resemblance to Schedule I/II substances (e.g., thiophene fentanyl ) warrants caution in handling and research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.